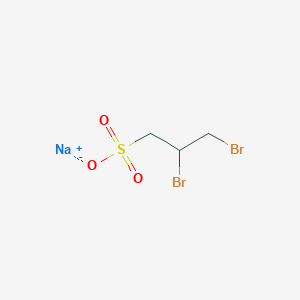

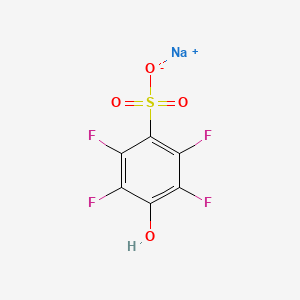

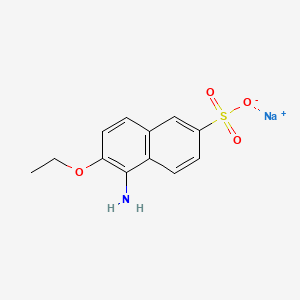

![molecular formula C19H19FN2O4 B1324581 (3-Fluoro-benzyl)-[2-(1H-indol-3-YL)-ethyl]-amine oxalate CAS No. 1135347-26-0](/img/structure/B1324581.png)

(3-Fluoro-benzyl)-[2-(1H-indol-3-YL)-ethyl]-amine oxalate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

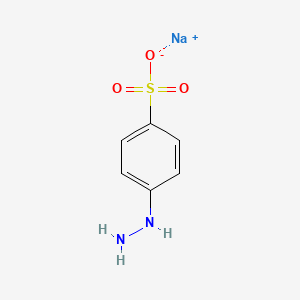

(3-Fluoro-benzyl)-[2-(1H-indol-3-YL)-ethyl]-amine oxalate (also known as 3-FBEAO) is an indole-based synthetic compound that is used in scientific research applications. It has been widely studied for its potential use in drug design and development, as well as its biochemical and physiological effects on the body.

Scientific Research Applications

Synthesis and Characterization

- Research on similar indole derivatives has led to the development of new synthetic methods. For example, a study described the synthesis of N-aryl-3-(arylimino)-3H-indol-2-amines via oxidative diamination of indoles, highlighting a method that could potentially be applied or adapted for synthesizing compounds like "(3-Fluoro-benzyl)-[2-(1H-indol-3-YL)-ethyl]-amine oxalate" under mild conditions (Xinpeng Jiang, Guizhou Li, & Chuanming Yu, 2018).

Pharmacological Research

- Although direct applications of "(3-Fluoro-benzyl)-[2-(1H-indol-3-YL)-ethyl]-amine oxalate" in pharmacology were not found, related indole derivatives have been studied for their potential medicinal properties. For instance, compounds with indole structures have been investigated for their allosteric modulation at cannabinoid receptors, which could inform research on neurological or psychiatric conditions (Martin R. Price et al., 2005).

Antimicrobial and Antifungal Activities

- Some fluorinated benzothiazole derivatives have shown antimicrobial and antifungal activities, suggesting that fluorinated compounds like "(3-Fluoro-benzyl)-[2-(1H-indol-3-YL)-ethyl]-amine oxalate" might also possess such properties and could be explored for applications in combating microbial infections (Vladimír Pejchal, M. Pejchalová, & Z. Růžičková, 2015).

Material Science Applications

- Fluorinated compounds are also of interest in material science for their unique properties. Research on mild oxy- and amino-fluorination methods for synthesizing fluorinated heterocycles, including indoles, could be relevant for developing new materials or chemical intermediates (Dixit Parmar & M. Rueping, 2014).

Mechanism of Action

Target of Action

It is known that indole derivatives, which this compound is a part of, have been found to bind with high affinity to multiple receptors . These receptors are often involved in a variety of biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .

Mode of Action

Indole derivatives are known to interact with their targets in a way that influences a broad spectrum of biological activities . The interaction often results in changes at the molecular level, which can lead to various downstream effects.

Biochemical Pathways

Given the broad range of biological activities associated with indole derivatives , it can be inferred that multiple pathways could potentially be affected. These could include pathways related to inflammation, viral replication, cancer cell proliferation, HIV infection, oxidative stress, microbial growth, tuberculosis, diabetes, malaria, and cholinesterase activity.

Result of Action

Given the wide range of biological activities associated with indole derivatives , the compound could potentially have diverse effects at the molecular and cellular levels.

properties

IUPAC Name |

N-[(3-fluorophenyl)methyl]-2-(1H-indol-3-yl)ethanamine;oxalic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H17FN2.C2H2O4/c18-15-5-3-4-13(10-15)11-19-9-8-14-12-20-17-7-2-1-6-16(14)17;3-1(4)2(5)6/h1-7,10,12,19-20H,8-9,11H2;(H,3,4)(H,5,6) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TVRKXYKOMSLCBA-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=CN2)CCNCC3=CC(=CC=C3)F.C(=O)(C(=O)O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H19FN2O4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

358.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(3-Fluoro-benzyl)-[2-(1H-indol-3-YL)-ethyl]-amine oxalate | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.